2-((3-(2,5-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide
Description
The compound 2-((3-(2,5-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide belongs to the thieno[3,2-d]pyrimidinone class, a scaffold known for diverse pharmacological applications. Its structure features a thienopyrimidinone core substituted with a 2,5-dimethoxyphenyl group at position 3 and an acetamide linkage connected to a 4-ethoxyphenyl moiety. Synthetically, such compounds are typically prepared via nucleophilic substitution or coupling reactions, as seen in analogs like G1-4 (48% yield) and others .
Properties
IUPAC Name |
2-[[3-(2,5-dimethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O5S2/c1-4-32-16-7-5-15(6-8-16)25-21(28)14-34-24-26-18-11-12-33-22(18)23(29)27(24)19-13-17(30-2)9-10-20(19)31-3/h5-10,13H,4,11-12,14H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPINEWLGYHMELV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=C(C=CC(=C4)OC)OC)SCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(2,5-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 485.6 g/mol. The presence of a thieno[3,2-d]pyrimidine core suggests potential interactions with biological targets relevant to pharmacology.
Research indicates that compounds similar to this one often exhibit antimicrobial properties. The thieno[3,2-d]pyrimidine framework is known for its ability to inhibit key enzymes involved in bacterial protein synthesis and cell wall formation. The presence of various substituents (e.g., dimethoxyphenyl and ethoxyphenyl groups) can enhance binding affinity to these targets.
Antimicrobial Activity
- Antibacterial Properties : Preliminary studies suggest that the compound exhibits significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) values against Escherichia coli and Staphylococcus aureus were reported to be in the low micromolar range, indicating potent activity compared to standard antibiotics like Ciprofloxacin.
- A comparative study showed that derivatives containing electron-withdrawing groups on phenyl rings enhanced antibacterial efficacy due to increased lipophilicity and better membrane penetration.
Antitubercular Activity
The compound has also been evaluated for antitubercular activity:
- In vitro Studies : It demonstrated significant inhibitory effects against Mycobacterium smegmatis, with MIC values around 50 μg/mL. This suggests potential as a lead compound for further development against tuberculosis.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be correlated with its structural features:
- Substituent Effects : The presence of methoxy groups on the phenyl ring appears to enhance activity by increasing hydrophobic interactions with bacterial membranes.
- Amide Linkage : The amide functional group is critical for maintaining the structural integrity necessary for biological activity. Variations in the substituents on the amide nitrogen can lead to significant changes in potency.
Case Studies
-
Case Study on Antibacterial Efficacy :
- A study conducted by researchers at MDPI demonstrated that compounds analogous to this one showed IC50 values significantly lower than those of existing antibiotics.
- The study highlighted that specific modifications in the side chains could yield compounds with enhanced activity against resistant bacterial strains.
-
Antitubercular Activity Assessment :
- Another investigation focused on the antitubercular properties revealed that derivatives with bulky substituents exhibited improved selectivity towards M. smegmatis, suggesting a promising avenue for drug development against multidrug-resistant tuberculosis strains.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of thienopyrimidines possess significant antimicrobial properties. In vitro studies have demonstrated that these compounds can disrupt bacterial cell wall synthesis and interfere with DNA replication processes, making them potential candidates for developing new antibiotics .
Anticancer Properties
The compound has been evaluated for its anticancer activity in various cancer cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. The specific interactions at the molecular level are still under investigation but are believed to involve inhibition of key oncogenic pathways.
Enzyme Inhibition
Another area of research focuses on the compound's ability to inhibit specific enzymes related to disease processes. For instance, it may act as an inhibitor of kinases involved in cancer progression or metabolic disorders. This aspect is critical for drug development aimed at targeting specific diseases.
Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal highlighted the antimicrobial efficacy of thienopyrimidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the chemical structure significantly influenced antibacterial activity, with certain derivatives showing enhanced potency compared to traditional antibiotics.
Study 2: Anticancer Mechanisms
In another study focusing on cancer therapeutics, researchers explored the effects of this compound on human breast cancer cells. The findings revealed that treatment with the compound resulted in significant inhibition of cell proliferation and induced apoptosis through mitochondrial pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
- Substituent Effects : The target compound’s 2,5-dimethoxyphenyl and 4-ethoxyphenyl groups contrast with electron-withdrawing substituents (e.g., Cl, CF3) in analogs like 5.6 and G1-4. Methoxy/ethoxy groups may improve membrane permeability but reduce metabolic stability compared to halogenated analogs .
- Synthetic Yields : Yields for analogs range from 48% (G1-4) to 85% (). The target compound’s synthesis would likely require optimized conditions due to steric hindrance from the 2,5-dimethoxy arrangement.
- Thermal Stability : Higher melting points in chlorinated analogs (e.g., 5.6 at 230–232°C) suggest stronger intermolecular forces compared to alkoxy-substituted derivatives .
Pharmacokinetic and Bioactivity Trends
While biological data for the target compound are absent, trends from analogs suggest:
- Electron-Withdrawing Groups : Compounds like 5.6 (Cl) and G1-4 (CF3) may exhibit stronger target binding due to polarized interactions, though at the cost of solubility .
- Thienopyrimidinone Core: This scaffold is associated with kinase inhibition and anticancer activity in literature, though substituent variations dictate specificity .
Q & A
Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis involves multi-step reactions, starting with cyclocondensation of substituted thiophene derivatives with urea or thiourea to form the pyrimidinone core. Key steps include thioether linkage formation via nucleophilic substitution (e.g., using mercaptoacetamide derivatives) and subsequent coupling with aryl acetamide moieties. Optimization can be achieved through Design of Experiments (DoE) to evaluate parameters like temperature (reflux vs. room temperature), solvent polarity, and catalyst loading. For example, yields improved to 80% in analogous compounds when using DMSO as a solvent and triethylamine as a base under reflux . Elemental analysis and spectroscopic validation (e.g., ¹H NMR) are critical for verifying intermediate purity .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Essential for confirming regioselectivity and substituent positions. For instance, aromatic protons in the 2,5-dimethoxyphenyl group appear as distinct doublets (δ 6.8–7.4 ppm), while the thienopyrimidinone core shows characteristic singlet peaks for methylene groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ peaks) and detects fragmentation patterns.
- Elemental Analysis : Used to confirm stoichiometric ratios (e.g., C, H, N within ±0.4% of theoretical values) .
- HPLC-PDA : Assesses purity (>95%) and identifies byproducts via retention time and UV absorption .
Q. How can preliminary biological activity screening be designed for this compound?
- Methodological Answer : Begin with in vitro assays targeting hypothesized mechanisms (e.g., kinase inhibition, receptor binding). Use dose-response curves (0.1–100 µM) to determine IC₅₀ values. For example, analogs with similar thienopyrimidinone scaffolds showed activity against cancer cell lines (e.g., MCF-7) via MTT assays . Include positive controls (e.g., doxorubicin) and validate results with triplicate runs. Prioritize assays with low protein binding to avoid false negatives .
Advanced Research Questions
Q. How can computational chemistry methods predict reactivity and stability during synthesis?
- Methodological Answer :
- Reaction Path Search : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways. For example, ICReDD’s quantum chemical calculations predicted regioselectivity in thioether bond formation .
- Molecular Dynamics (MD) : Simulate solvent effects and intermediate stability. Polar solvents like DMF stabilize charged intermediates, reducing side reactions .
- ADMET Prediction : Tools like SwissADME estimate metabolic stability (CYP450 interactions) and bioavailability, guiding structural modifications .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Variable Standardization : Ensure consistent assay conditions (e.g., cell line passage number, serum concentration). For example, discrepancies in IC₅₀ values for kinase inhibitors often arise from ATP concentration differences .
- Meta-Analysis : Pool data from multiple studies using statistical tools (ANOVA, Tukey’s test) to identify outliers.
- Structural Confirmation : Re-evaluate compound purity and stereochemistry via X-ray crystallography or 2D NMR if conflicting activity is observed .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified methoxy/ethoxy groups (e.g., replacing 2,5-dimethoxy with halogen substituents) to assess electronic effects .
- Bioisosteric Replacement : Replace the thienopyrimidinone core with pyrido[2,3-d]pyrimidinone and compare activity .
- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate steric/electrostatic fields with bioactivity, identifying critical regions for optimization .
Q. What methodologies analyze metabolic stability and degradation pathways?
- Methodological Answer :
- Microsomal Incubation : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS. Phase I metabolites (oxidation, demethylation) are common in thienopyrimidinone derivatives .
- Reactive Oxygen Species (ROS) Assays : Detect oxidative stress-induced degradation using fluorescent probes (e.g., DCFH-DA) .
- Accelerated Stability Testing : Expose the compound to heat (40°C), humidity (75% RH), and UV light to identify degradation products and optimize storage conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
